molecular formula C19H23N5O B2525189 5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850899-97-7

5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2525189
CAS RN: 850899-97-7
M. Wt: 337.427
InChI Key: WKIAIBBQABNQLL-UHFFFAOYSA-N
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Description

The compound "5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Pyrazolo[1,5-a]pyrimidines have been synthesized and modified to explore their anti-inflammatory properties, as well as their ability to interact with human adenosine receptors and sigma receptors, which are implicated in various physiological and pathological processes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of functional groups to the core structure to modulate the compound's biological activity. For instance, modifications at the 3-, 5-, and 6-positions, as well as the replacement of the phenyl group at position 2, have been shown to significantly affect the anti-inflammatory activity of these compounds . In the context of sigma receptor antagonists, the nature of the pyrazole substituents and the presence of a basic amine were crucial for activity, with various amines and spacer lengths being explored .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is critical for their interaction with biological targets. For example, small lipophilic residues at the 5-position and a free amino group at position 7 were found to be important for binding to human adenosine receptors. The length of alkyl and arylalkyl chains appended at position 5 can shift the compound's affinity towards different adenosine receptor subtypes . Similarly, the introduction of lipophilic groups and acyl or carbamoyl moieties on the 7-amino group can significantly enhance the affinity and selectivity for the human A3 adenosine receptor .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents attached to the core structure. The presence of acyl groups on the 7-amino group, for instance, has been shown to be paramount for efficient binding to the human A3 adenosine receptor, suggesting that these groups may participate in key interactions with the receptor . The modifications made to the pyrazolo[1,5-a]pyrimidine scaffold can also affect the compound's ability to counteract neurotoxicity in vitro, indicating potential reactivity with biological targets involved in neuroprotection .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" are not detailed in the provided papers, the properties of pyrazolo[1,5-a]pyrimidine derivatives, in general, can be inferred. These properties, including solubility, stability, and lipophilicity, are crucial for the compound's pharmacokinetic profile and its ability to reach the target site in vivo. For instance, the introduction of a basic amine and the choice of spacer length between the amino and pyrazole groups were found to be important for achieving selectivity for sigma receptors, which could be related to the compound's physicochemical properties .

Scientific Research Applications

Antihypertensive Agents

Research has shown that certain derivatives of 5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have potential as antihypertensive agents. For instance, a study on the synthesis of new triazolopyrimidines bearing morpholine, piperidine, or piperazine moieties demonstrated promising antihypertensive activity in vitro and in vivo, highlighting the therapeutic potential of these compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antimicrobial Activities

Another area of application is the antimicrobial activity exhibited by some derivatives. For example, novel 1,2,4-triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, including morpholine, showed good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been extensively studied. One study focused on the crystal structure and moderate anticancer activity of a synthesized derivative, providing insights into its potential therapeutic applications (Lu Jiu-fu et al., 2015). Another research effort described the synthesis of dihydrotetrazolopyrimidine derivatives using a Biginelli reaction, demonstrating the versatility of these compounds in chemical synthesis (Suwito et al., 2018).

Enaminones and Pyrazoles

Enaminones have been used as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities, showing the broad application potential of these chemical frameworks (Riyadh, 2011).

Nonsteroidal Antiinflammatory Drugs

A specific class of pyrazolopyrimidines has been identified as nonsteroidal antiinflammatory drugs (NSAIDs) without ulcerogenic activity, indicating a significant therapeutic advantage over traditional NSAIDs (Auzzi et al., 1983).

properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-15-13-18(20-7-8-23-9-11-25-12-10-23)24-19(22-15)17(14-21-24)16-5-3-2-4-6-16/h2-6,13-14,20H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIAIBBQABNQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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